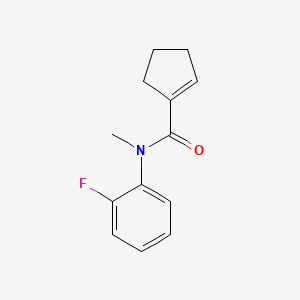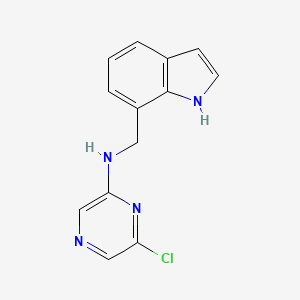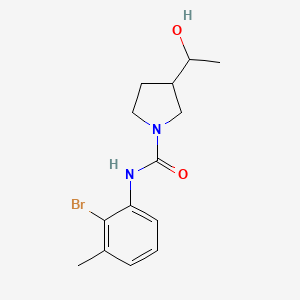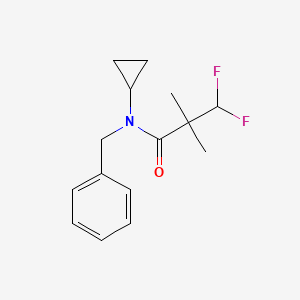
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclopentene ring attached to a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide typically involves the reaction of 2-fluoroaniline with cyclopentene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 2-fluoroaniline attacks the carbonyl carbon of the acid chloride, forming the desired carboxamide product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the carboxamide functional group can facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-fluorophenyl)-N-methylamine: A structurally similar compound with a simpler amine functional group.
N-(2-fluorophenyl)piperazine: Contains a piperazine ring instead of a cyclopentene ring.
N-(2-fluorophenyl)-N-methylacetamide: Similar structure but with an acetamide functional group.
Uniqueness
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide is unique due to the presence of the cyclopentene ring, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of the fluorophenyl group and the cyclopentene ring can enhance the compound’s stability, reactivity, and potential biological activities.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-N-methylcyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c1-15(12-9-5-4-8-11(12)14)13(16)10-6-2-3-7-10/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTXZWSODFIVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[1-[6-(Methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]-3-[2-(pyridazin-3-ylamino)ethyl]urea](/img/structure/B7426524.png)
![N-[2-(4-chlorophenoxy)propyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7426525.png)

![1-(4-Fluorophenyl)-1-methyl-3-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]urea](/img/structure/B7426543.png)

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7426560.png)
![N'-[1-[benzyl(methyl)amino]-3-methylbutan-2-yl]-N-(2,6-dimethyl-3-nitrophenyl)oxamide](/img/structure/B7426567.png)
![4-(5-methyl-1H-pyrazol-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7426572.png)
![1-ethyl-N-[4-(triazol-1-yl)phenyl]imidazole-2-carboxamide](/img/structure/B7426583.png)
![N-[5-(3-chloro-4-methoxyphenyl)pyridin-2-yl]-2-methyl-4-oxocyclohexane-1-carboxamide](/img/structure/B7426589.png)

![3-[[3-(3-Carboxypropanoyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7426609.png)
![4-[[2-(3,4-Dichlorophenyl)cyclopropanecarbonyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7426615.png)
![N-[(2-cyclopropyl-3-methyloxolan-3-yl)methyl]-N'-[4-[methoxy(methyl)carbamoyl]phenyl]oxamide](/img/structure/B7426626.png)
